molecular formula C8H13Cl2N3 B1377482 4-(4-chloro-1H-pyrazol-1-yl)piperidine hydrochloride CAS No. 1443980-02-6

4-(4-chloro-1H-pyrazol-1-yl)piperidine hydrochloride

Cat. No. B1377482
M. Wt: 222.11 g/mol
InChI Key: FVUGWEMWJJQHRK-UHFFFAOYSA-N
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Description

“4-(4-chloro-1H-pyrazol-1-yl)piperidine hydrochloride” is a chemical compound with the molecular formula C8H12ClN3. It is a powder in physical form . Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities .


Molecular Structure Analysis

The InChI code for “4-(4-chloro-1H-pyrazol-1-yl)piperidine hydrochloride” is 1S/C8H12ClN3.ClH/c9-7-5-11-12(6-7)8-1-3-10-4-2-8;/h5-6,8,10H,1-4H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The molecular weight of “4-(4-chloro-1H-pyrazol-1-yl)piperidine hydrochloride” is 222.12 . It is a powder in physical form and is stored at room temperature .

Scientific Research Applications

Synthesis in Drug Development

4-(4-Chloro-1H-pyrazol-1-yl)piperidine hydrochloride is involved in the synthesis of various pharmaceutical compounds. For example, it's a key intermediate in the synthesis of Crizotinib, a drug used in cancer therapy. The process includes steps like nucleophilic substitution, hydrogenation, and iodination (Dong-ming, 2012), (Fussell et al., 2012).

Anticholinesterase Activity

Pyrazolines, which include derivatives of 4-(4-chloro-1H-pyrazol-1-yl)piperidine, have been studied for their potential in treating neurodegenerative disorders due to their anticholinesterase effects. These compounds have shown efficacy in inhibiting acetylcholinesterase and butyrylcholinesterase, enzymes involved in neurodegenerative diseases (Altıntop, 2020).

Cancer Research

Compounds related to 4-(4-chloro-1H-pyrazol-1-yl)piperidine have been investigated as potential cancer treatments. For instance, specific derivatives have been found to inhibit Aurora A, a kinase involved in cell division, thus presenting a possible pathway for cancer therapy (ヘンリー,ジェームズ, 2006).

Adenosine Receptor Antagonism

Some derivatives of 4-(4-chloro-1H-pyrazol-1-yl)piperidine have been explored for their role in adenosine receptor antagonism, particularly in the context of increasing water solubility for pharmaceutical applications. These investigations contribute to the development of more effective and soluble medication forms (Baraldi et al., 2012).

Dopamine Receptor Interaction

Research into the interaction of derivatives of 4-(4-chloro-1H-pyrazol-1-yl)piperidine with dopamine receptors, particularly for the treatment of psychiatric disorders, has been conducted. These compounds have shown potential as selective ligands at dopamine receptors, highlighting their significance in the development of novel treatments for conditions like schizophrenia and bipolar disorder (Rowley et al., 1997).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation, respectively.

properties

IUPAC Name

4-(4-chloropyrazol-1-yl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3.ClH/c9-7-5-11-12(6-7)8-1-3-10-4-2-8;/h5-6,8,10H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVUGWEMWJJQHRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C=C(C=N2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-chloro-1H-pyrazol-1-yl)piperidine hydrochloride

CAS RN

1443980-02-6
Record name Piperidine, 4-(4-chloro-1H-pyrazol-1-yl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443980-02-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-chloro-1H-pyrazol-1-yl)piperidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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